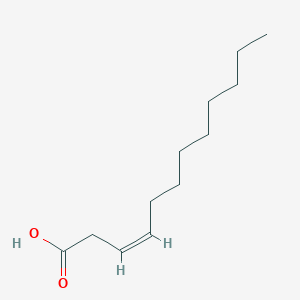

(Z)-3-dodecenoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

(Z)-dodec-3-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h9-10H,2-8,11H2,1H3,(H,13,14)/b10-9- |

InChI Key |

XZJZNZATFHOMSJ-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCC(=O)O |

Synonyms |

(Z)-3-dodecenoic acid 3-dodecenoic acid |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Enzymology of Z 3 Dodecenoic Acid

Elucidation of De Novo Biosynthesis Routes in Organisms

De novo biosynthesis, the creation of complex molecules from simple precursors, is a fundamental process in living organisms. In the context of (Z)-3-dodecenoic acid, this typically involves the synthesis of a saturated fatty acid backbone, followed by desaturation and chain-shortening. academicjournals.orgoup.comresearchgate.net

The journey to this compound often begins with longer-chain saturated fatty acids, such as palmitic acid (C16:0) or stearic acid (C18:0). mdpi.comslu.se These precursors are themselves synthesized from acetyl-CoA and malonyl-CoA through the action of fatty acid synthase (FAS). mdpi.com In some insects, like the European grapevine moth (Lobesia botrana), tetradecanoic acid (C14:0) has been identified as a key precursor. d-nb.info Labeling experiments have shown that longer-chain fatty acids are sequentially shortened to produce dodecanoic acid, which then undergoes further modification. slu.se

Metabolic flux analysis helps to understand the flow of metabolites through these pathways. For instance, in some bacteria and yeast engineered for industrial production, the flux through the β-oxidation pathway is carefully controlled to maximize the yield of desired fatty acid intermediates. nih.gov

Several key enzyme families are critical for the biosynthesis of this compound and related unsaturated fatty acids.

Desaturases: These enzymes introduce double bonds into the fatty acid chain. nih.gov In many insects, a Δ9-desaturase first acts on a saturated fatty acid to create a monounsaturated precursor. mdpi.com For example, in the biosynthesis of a pheromone component in the European grapevine moth, a Δ11-desaturase converts tetradecanoic acid to (Z)-11-tetradecenoic acid. d-nb.info The type and specificity of the desaturase are crucial in determining the position and stereochemistry of the resulting double bond. scialert.net

Acyl-CoA Oxidases: These enzymes are involved in the chain-shortening process of β-oxidation. In the European grapevine moth, two acyl-CoA oxidases have been identified that are likely responsible for shortening (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid. d-nb.info

Hydroperoxide Lyases (HPLs): In plants, a different pathway involving HPLs can lead to the formation of C12 oxo-acids. nih.govcapes.gov.br HPLs cleave fatty acid hydroperoxides. For example, 13-hydroperoxyoctadecadienoic acid (13S-HPODE) is cleaved into a C6 aldehyde and 12-oxo-(9Z)-dodecenoic acid. ocl-journal.orgd-nb.infoacs.org While not directly producing this compound, this pathway highlights an alternative route to C12 unsaturated fatty acids in the plant kingdom. nih.gov

Table 1: Key Enzymes in this compound Related Biosynthesis

| Enzyme Class | Function | Organism Example | Precursor | Product |

|---|---|---|---|---|

| Δ11-Desaturase | Introduces double bond at C11 | Lobesia botrana (moth) | Tetradecanoic acid | (Z)-11-Tetradecenoic acid |

| Acyl-CoA Oxidase | Chain shortening via β-oxidation | Lobesia botrana (moth) | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid |

| Δ9-Desaturase | Introduces double bond at C9 | Cryptolestes ferrugineus (beetle) | Stearic acid | Oleic acid |

| Hydroperoxide Lyase | Cleavage of fatty acid hydroperoxides | Carica papaya (papaya) | 13S-HPODE | 12-oxo-(9Z)-dodecenoic acid |

Stereospecificity and Regioselectivity in this compound Biosynthesis

The precise positioning and geometry of the double bond are critical for the biological function of this compound. This stereospecificity and regioselectivity are dictated by the enzymes involved. Desaturases, for example, are highly specific for the location and the cis or trans configuration of the double bond they create. scialert.net Similarly, in the plant HPL pathway, the initial hydroperoxide formed by lipoxygenase (LOX) is stereospecific, which in turn dictates the stereochemistry of the resulting products. nih.gov The synthesis of this compound with high stereoisomeric purity is crucial for its activity, as demonstrated in studies of thrips alarm pheromones where both (Z) and (E) isomers were tested. researchgate.net

Genetic and Molecular Regulation of Biosynthetic Machinery

The production of this compound and other unsaturated fatty acids is tightly regulated at the genetic and molecular level. academicjournals.orgoup.comresearchgate.net In many organisms, the expression of genes encoding desaturases and other key enzymes is controlled by transcription factors. plos.org In the nematode Caenorhabditis elegans, the nuclear hormone receptor NHR-80 regulates the expression of Δ9-desaturase genes, ensuring proper fatty acid composition. wsu.edu Similarly, in E. coli, the FadR transcriptional regulator activates the expression of genes involved in unsaturated fatty acid synthesis. asm.org Hormones and nutritional status can also influence the expression of these genes, allowing organisms to adapt to changing environmental conditions. plos.orgnih.gov For instance, starvation has been shown to down-regulate genes in the fatty acid biosynthesis pathway in the rusty grain beetle. mdpi.com

Comparative Biosynthesis Across Diverse Biological Systems

The biosynthetic pathways leading to C12 unsaturated fatty acids, including isomers of dodecenoic acid, exhibit remarkable diversity across insects, plants, and microbes.

Insects: In many insect species, the biosynthesis of pheromones and other signaling molecules, including dodecenoic acid isomers, relies on the modification of fatty acids synthesized de novo. nih.govbiorxiv.org This often involves a specific sequence of desaturation and chain-shortening steps. slu.sed-nb.info For example, the rusty grain beetle is thought to produce this compound as an intermediate in the synthesis of its aggregation pheromone through desaturation of stearic acid followed by β-oxidation. mdpi.com

Plants: Plants utilize the lipoxygenase (LOX) pathway to produce a variety of oxylipins, including C12 oxo-acids like traumatin (B1237919) (12-oxo-(10E)-dodecenoic acid) and its precursor, 12-oxo-(9Z)-dodecenoic acid. nih.govuliege.befrontiersin.orgusp.brnih.gov This pathway starts with the oxygenation of polyunsaturated fatty acids by LOX, followed by cleavage by HPL. nih.gov While distinct from the direct synthesis of this compound, it represents a major route for C12 unsaturated fatty acid production in the plant kingdom.

Microbes: Microorganisms also possess the enzymatic machinery for unsaturated fatty acid biosynthesis. acs.org In E. coli, the FabA and FabB enzymes are key to this process. asm.org Recombinant microbial systems are now being engineered to produce specific fatty acids, including precursors for polymers and other valuable chemicals. d-nb.inforesearchgate.netresearchgate.net For example, E. coli has been engineered to express hydroperoxide lyase from papaya for the synthesis of 12-oxo-9(Z)-dodecenoic acid. d-nb.info

Iii. Chemical Synthesis and Methodological Advancements for Z 3 Dodecenoic Acid

Strategies for Stereoselective Total Synthesis

The total synthesis of (Z)-3-dodecenoic acid relies on methods that can reliably establish the cis (or Z) configuration of the double bond at the C3 position. Key strategies include classical organophosphorus chemistry, transition-metal catalyzed metathesis, and principles of asymmetric synthesis.

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are employed, as they react under kinetic control to predominantly form the Z-isomer. organic-chemistry.orgwikipedia.org

The synthesis of this compound via this route would logically involve the reaction between propanal and an ylide derived from a 9-carbon phosphonium (B103445) salt bearing a protected carboxylic acid. The key to achieving high Z-selectivity is the use of salt-free conditions or specific solvent systems. Research has shown that performing the reaction with unstabilized ylides in solvents like dimethylformamide (DMF) in the presence of sodium iodide can lead to almost exclusively the Z-alkene. wikipedia.org The reaction proceeds through a four-membered oxaphosphetane intermediate; the rapid formation and decomposition of this intermediate from non-stabilized ylides favor the formation of the cis-alkene. organic-chemistry.org

Table 1: Factors Influencing Stereoselectivity in Wittig Reactions for Z-Alkene Synthesis

| Factor | Condition Favoring (Z)-Isomer | Rationale |

| Ylide Type | Non-stabilized (e.g., alkyl substituents) | Reaction is under kinetic control, favoring the formation of the less thermodynamically stable Z-alkene. organic-chemistry.org |

| Solvents | Aprotic, non-polar (e.g., THF, ether) | Minimizes stabilization of intermediates that could lead to equilibration. |

| Additives | Salt-free conditions or specific salts (e.g., NaI in DMF) | Lithium salts can decrease Z-selectivity, while specific sodium salts can enhance it. masterorganicchemistry.comwikipedia.org |

| Temperature | Low temperatures (e.g., -78 °C) | Favors kinetic control by slowing down potential side reactions or intermediate equilibration. nih.gov |

Recent advancements include the development of one-pot tandem Wittig-hydrogenation procedures and innovative approaches like the Wittig/B–H insertion reaction, which provide unique access to thermodynamically unstable trisubstituted Z-alkenes. nih.gov

Olefin metathesis, a transition-metal catalyzed reaction that reorganizes carbon-carbon double bonds, has become a cornerstone of modern synthesis. ias.ac.in The development of catalysts with high Z-selectivity has made this method particularly attractive for synthesizing compounds like this compound. acs.orgcaltech.edu These reactions typically employ well-defined ruthenium, molybdenum, or tungsten catalysts. acs.orggoogleapis.com

Z-selective ruthenium catalysts, often featuring chelated N-heterocyclic carbene (NHC) ligands, can achieve high fidelity in forming cis-double bonds through a combination of steric and electronic effects that favor a specific pathway in the catalytic cycle. acs.orgnih.gov A cross-metathesis reaction between two simpler, readily available olefins, such as 1-butene (B85601) and 9-decenoic acid, could in principle generate this compound. The key advantage is the modularity and potential for high efficiency. ias.ac.in

Optimization of reaction parameters is crucial for maximizing both yield and stereoselectivity. Studies on related systems have demonstrated that catalyst loading, substrate concentration, solvent, and temperature significantly impact the outcome. For instance, in the homodimerization of a model substrate using a Z-selective ruthenium catalyst, increasing catalyst loading from 2.5 mol% to 7.5 mol% improved the yield from 58% to 76% while maintaining high Z-selectivity (>90%). acs.org

Table 2: Example of Reaction Optimization for Z-Selective Olefin Metathesis (Data derived from a model homodimerization reaction relevant to Z-alkene synthesis) acs.org

| Entry | Catalyst Loading (mol %) | Concentration (M) | Yield (%) | Z-Selectivity (%) |

| 1 | 5.0 | 0.1 | 65 | 92 |

| 2 | 5.0 | 0.2 | 70 | 93 |

| 3 | 7.5 | 0.1 | 72 | 93 |

| 4 | 7.5 | 0.2 | 76 | 94 |

Furthermore, process optimization studies have revealed that for certain chelated ruthenium catalysts, the strict exclusion of water is not necessary, and in some cases, the presence of water can even enhance conversion rates and Z-selectivity. acs.org

Chiral auxiliaries and asymmetric catalysis are premier strategies for controlling the formation of chiral centers, leading to the synthesis of a single enantiomer of a molecule. wikipedia.orgyork.ac.uknih.gov It is important to note that this compound itself is not a chiral molecule; its stereochemistry is defined by the geometric arrangement (Z/E isomerism) around the double bond, not by the presence of a stereocenter. Therefore, these methods are not the primary or most direct approach for controlling Z/E selectivity in this specific target.

Similarly, asymmetric catalysis uses a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. nih.govresearchgate.net While primarily targeting enantioselectivity, the chiral environment provided by the catalyst-substrate complex can, in principle, influence diastereoselectivity in reactions that form double bonds. However, for the direct and specific synthesis of a simple Z-alkene like this compound, the more direct methods of Wittig olefination and Z-selective metathesis are overwhelmingly preferred.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical route. rsc.orgnih.gov For unsaturated fatty acids, this approach often utilizes enzymes from the plant oxylipin pathway, which naturally process lipids. A prominent route involves a multi-enzyme cascade starting from renewable feedstocks like linoleic acid, which can be sourced from plant oils such as safflower oil. nih.govresearchgate.net

A well-established cascade uses lipoxygenase (LOX) to convert linoleic acid into a hydroperoxy intermediate, 13(S)-hydroperoxyoctadecadienoic acid (13S-HPODE). This intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL) to yield two products: hexanal (B45976) and 12-oxo-9(Z)-dodecenoic acid. nih.gov This 12-oxo acid is a key C12 precursor with the desired Z-configured double bond.

While not the final target, 12-oxo-9(Z)-dodecenoic acid is a versatile intermediate. Further enzymatic or chemical reduction of the aldehyde at the C12 position and modification of the C9 position would be required to yield this compound. For instance, researchers have successfully coupled the LOX-HPL cascade with a third enzyme, a ω-transaminase (ω-TA), to convert the terminal aldehyde of 12-oxo-9(Z)-dodecenoic acid into an amine, demonstrating the potential for further functionalization. th-koeln.de The conversion of the oxo-group at C9 to a methylene (B1212753) group could potentially be achieved using reductases or a chemical reduction step, completing the chemoenzymatic pathway. oup.comnih.gov

Development of Novel Synthetic Precursors and Intermediates

The efficiency of any synthetic route is highly dependent on the availability and design of its starting materials. For this compound, advancements have focused on both traditional and renewable precursors.

Wittig Reaction Precursors : The standard disconnection points to propanal and a C9 fragment. The latter is typically prepared as a phosphonium ylide. A common precursor for this ylide is 9-bromononanoic acid. This halo-acid can be esterified to protect the carboxyl group, then reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. Subsequent deprotonation with a strong base generates the required non-stabilized ylide in situ for reaction with propanal. masterorganicchemistry.com

Olefin Metathesis Precursors : This strategy offers flexibility by allowing different combinations of shorter-chain olefins. Precursors can be chosen based on commercial availability and reactivity. For example, a cross-metathesis between 1-decene (B1663960) and methyl 3-butenoate, followed by hydrolysis, represents a viable route. The use of renewable feedstocks is also possible; for instance, oleic acid can be metathesized with ethylene (B1197577) to produce 1-decene and methyl 9-decenoate, which can then be used as precursors in subsequent reactions. ias.ac.in

Chemoenzymatic Precursors : The most significant development in novel precursors is the use of renewable, bio-based feedstocks. The chemoenzymatic route utilizes linoleic acid, a major component of widely available vegetable oils. nih.govresearchgate.net This approach aligns with the principles of green chemistry by replacing petrochemical-derived starting materials with a sustainable alternative. The direct enzymatic conversion of this natural fatty acid into a functionalized C12 intermediate like 12-oxo-9(Z)-dodecenoic acid represents a major advancement in precursor development.

Process Optimization and Scalability in Laboratory Synthesis

Moving a synthetic procedure from a theoretical concept to a practical laboratory method requires careful optimization of reaction conditions to maximize yield, purity, and efficiency, while also considering its potential for scale-up.

For Wittig reactions , optimization focuses on controlling the Z/E selectivity. This involves the careful selection of the base (sodium bases often give higher Z-selectivity than lithium bases), solvent, and temperature, as previously discussed. masterorganicchemistry.com The scalability of Z-selective Wittig protocols has been demonstrated, with some procedures being successfully performed on a gram scale while maintaining high yield and stereoselectivity. nih.gov

In olefin metathesis , optimization involves screening different Z-selective catalysts and adjusting parameters to achieve high turnover numbers and turnover frequencies. nih.gov Key variables include the catalyst loading, reaction temperature, and the method for removing volatile byproducts like ethylene, which can drive the reaction equilibrium toward the desired product. sigmaaldrich.com The discovery that some robust ruthenium catalysts tolerate small amounts of water simplifies the process by removing the need for strictly anhydrous solvents, a significant advantage for scalability. acs.org

For chemoenzymatic cascades , process optimization is complex due to the interplay of multiple enzymes. Researchers have found that the timing of enzyme addition is critical; a consecutive addition of enzymes often yields better results than adding all catalysts simultaneously. th-koeln.de Furthermore, the stability of the product must be considered. In the synthesis of 12-oxo-9(Z)-dodecenoic acid, rapid extraction of the product after the HPL reaction step was necessary to prevent non-enzymatic isomerization to the more stable 10(E)-isomer. nih.gov These considerations are vital for developing a robust and scalable biocatalytic process.

Iv. Ecological and Inter Species Roles of Z 3 Dodecenoic Acid

Role as a Semiochemical in Insect Communication Systems

Semiochemicals are signaling chemicals that carry information between living organisms, influencing their behavior. researchgate.net (Z)-3-Dodecenoic acid has been identified as a key semiochemical in the communication systems of certain insects, particularly in the context of alarm and defense. researchgate.netdiva-portal.orgpherobase.com

Pheromones are chemical substances released by an organism that elicit a specific reaction in another individual of the same species. plantprotection.plnih.gov The specificity of these chemical signals is often determined by the precise blend of different compounds, including specific isomers and their ratios. slu.se

| Insect Species | Pheromone Component | Role | Reference |

|---|---|---|---|

| Kladothrips nicolsoni | This compound | Main component of full-body extract, potential alarm pheromone | researchgate.net |

| Kladothrips rugosus | This compound | Main component of larval extracts | diva-portal.org |

This compound has been shown to elicit distinct behavioral responses in insects, primarily those of repellence and alarm. researchgate.net In bioassays with second-instar larvae of the thrips Kladothrips nicolsoni, both this compound and its (E) isomer were found to decrease the amount of time the larvae spent in a treated area, indicating a repellent effect at the tested concentration. researchgate.net This suggests that the compound may function as an alarm pheromone, signaling a potential threat and causing conspecifics to disperse. researchgate.net Alarm pheromones are a common defense mechanism in insects, causing individuals to either flee or become aggressive towards a perceived danger. slu.se

The repellent properties of fatty acids like dodecanoic acid have also been observed in other insects, such as aphids, where they can act as feeding deterrents. annualreviews.org The specific behavioral response can be dose-dependent; in some species, low concentrations of a pheromone can be attractive, while higher concentrations may elicit alarm or escape behaviors. elifesciences.org

| Compound | Target Organism | Observed Behavioral Response | Potential Function | Reference |

|---|---|---|---|---|

| This compound | Kladothrips nicolsoni (2nd-instar larvae) | Decreased time spent in treated area | Repellence, Alarm Pheromone | researchgate.net |

| (E)-3-Dodecenoic acid | Kladothrips nicolsoni (2nd-instar larvae) | Decreased time spent in treated area, increased change in direction | Repellence | researchgate.net |

Involvement in Plant-Herbivore Interactions

Plants have developed complex chemical defense systems against herbivores. techscience.comscielo.org.mx These defenses can be direct, involving toxic or repellent compounds, or indirect, by releasing volatile organic compounds that attract natural enemies of the herbivores. techscience.com Fatty acid-derived compounds are known to play significant roles in these interactions. mdpi.comresearchgate.net For instance, dodecanoic acid has been identified as a repellent that affects the acquisition of plant viruses by aphids. rothamsted.ac.uk

While direct evidence for the specific role of this compound in plant-herbivore interactions is not extensively documented in the provided search results, the broader class of fatty acids it belongs to is integral to these ecological dynamics. Plants can release fatty acid-derived volatiles, known as green leaf volatiles (GLVs), in response to herbivore damage. mdpi.com These GLVs can prime the plant's defenses against future attacks and can also act as signals to other plants or to the predators and parasitoids of the herbivores. techscience.commdpi.com

Microbial Production and Interspecies Signaling

This compound is also part of a class of signaling molecules known as diffusible signal factors (DSFs), which are involved in quorum sensing (QS) in various bacteria. plos.orgsemanticscholar.org Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. nih.govtandfonline.com

The DSF family of signals consists of cis-2-unsaturated fatty acids. plos.orgsemanticscholar.org While the archetypal DSF is cis-11-methyl-2-dodecenoic acid from Xanthomonas campestris, other structurally related molecules, including cis-2-dodecenoic acid, are produced by different bacteria like Burkholderia cenocepacia. semanticscholar.orgnih.gov These molecules regulate virulence, biofilm formation, and antibiotic tolerance. plos.orgsemanticscholar.org

DSF signals are not limited to intraspecies communication; they also play a role in interspecies and even inter-kingdom signaling. semanticscholar.orgtandfonline.comsjtu.edu.cn For example, DSFs produced by bacteria can influence the behavior of other bacteria and fungi in their environment. semanticscholar.orgsjtu.edu.cn The production of these fatty acid signals can allow for complex interactions within microbial communities, including competition and cooperation. frontiersin.org For instance, Leptospirillum ferriphilum and Leptospirillum ferrooxidans produce (Z)-11-methyl-2-dodecenoic acid, which is involved in interspecies QS signaling and can inhibit biological iron oxidation. frontiersin.org

Mechanisms of Perception and Transduction in Target Organisms

The perception of fatty acid-based signals like this compound involves specific receptors and signal transduction pathways in the target organisms.

In insects, the perception of pheromones typically occurs through olfactory receptor neurons located in the antennae. nih.gov These neurons express specific odorant-binding proteins (OBPs) and chemosensory receptors that recognize the pheromone molecules. mdpi.com The binding of the pheromone to its receptor initiates a signal transduction cascade that ultimately leads to a behavioral response. The specificity of this perception is crucial and can depend on the precise structure of the pheromone molecule, including the position and configuration of double bonds. slu.seopenagrar.de While the specific receptors for this compound are not detailed in the provided search results, the general mechanism involves the conversion of the chemical signal into an electrical signal in the nervous system. nih.gov

In bacteria, the perception of DSF signals involves a two-component regulatory system. plos.org In Xanthomonas campestris, the sensor kinase RpfC detects the DSF molecule. plos.orgnih.gov This binding leads to a phosphorylation cascade that ultimately regulates the level of the second messenger cyclic di-GMP, which in turn controls various cellular processes like motility and biofilm formation. nih.govasm.org The perception is highly specific, with the cis-double bond of the fatty acid being critical for receptor activation. nih.gov

V. Metabolic Fates and Transformations of Z 3 Dodecenoic Acid in Biological Systems

Pathways of Degradation and Turnover (e.g., beta-oxidation, auxiliary enzymes)

The primary catabolic fate for fatty acids, including (Z)-3-dodecenoic acid, is mitochondrial and peroxisomal β-oxidation. This process systematically shortens the acyl chain to produce acetyl-CoA, which can then enter the citric acid cycle. However, the presence of a cis-Δ³ double bond poses a challenge to the standard enzymatic sequence.

The degradation of this compound proceeds through the β-oxidation spiral. After activation to (Z)-3-dodecenoyl-CoA in the cytoplasm, the molecule is transported into the mitochondrial matrix. libretexts.org The first cycle of β-oxidation occurs normally, yielding one molecule of acetyl-CoA and shortening the chain to a ten-carbon acyl-CoA with the double bond now at the cis-Δ³ position, (Z)-3-decenoyl-CoA.

At this stage, the resulting (Z)-3-enoyl-CoA is not a substrate for the next enzyme in the sequence, enoyl-CoA hydratase, which acts exclusively on trans-Δ² double bonds. utah.edu To overcome this block, biological systems employ an auxiliary enzyme-dependent pathway. This route involves an isomerization step that reconfigures the double bond into a form compatible with the core β-oxidation machinery, allowing for the complete degradation of the fatty acid. aklectures.comresearchgate.net

The enzymatic degradation of this compound relies on both the core β-oxidation enzymes and a crucial auxiliary enzyme. The presence of the double bond at an odd-numbered carbon necessitates the action of an isomerase. utah.eduvaia.com

Activation: Before entering β-oxidation, the fatty acid is activated by Acyl-CoA Synthetase in the cytoplasm, a reaction that consumes the equivalent of two ATP molecules to form (Z)-3-dodecenoyl-CoA. libretexts.org

Core β-Oxidation Enzymes: The standard spiral involves four key enzymes:

Acyl-CoA Dehydrogenase: Creates a double bond between the α and β carbons.

Enoyl-CoA Hydratase: Adds water across the double bond.

3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a ketone.

Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. libretexts.orgmdpi.com

Auxiliary Enzyme: For unsaturated fatty acids with a double bond at an odd-numbered position, such as the (Z)-3-enoyl-CoA intermediate derived from this compound, the enzyme Δ³,Δ²-Enoyl-CoA Isomerase is essential. nih.gov This isomerase catalyzes the conversion of the cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond. utah.eduvaia.com The resulting trans-Δ²-enoyl-CoA is a standard substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed. utah.edu

The following table summarizes the key enzymes involved in the degradation of this compound.

Table 1: Key Enzymes in the Degradation of this compound| Enzyme Class | Specific Enzyme Example | Function in Pathway | Citation |

|---|---|---|---|

| Activation Enzyme | Acyl-CoA Synthetase | Converts this compound to (Z)-3-dodecenoyl-CoA in the cytoplasm. | libretexts.org |

| Core β-Oxidation Enzymes | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Catalyzes the initial dehydrogenation step of β-oxidation for medium-chain fatty acids. | mdpi.com |

| Enoyl-CoA Hydratase | Hydrates the trans-Δ²-enoyl-CoA intermediate. | libretexts.org | |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the L-β-hydroxyacyl-CoA intermediate. | mdpi.com | |

| Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKT) | Cleaves the β-ketoacyl-CoA to release acetyl-CoA. | mdpi.com | |

| Auxiliary Enzyme | Δ³,Δ²-Enoyl-CoA Isomerase | Isomerizes the cis-Δ³-enoyl-CoA intermediate to a trans-Δ²-enoyl-CoA substrate. | nih.gov |

Biotransformation into Downstream Metabolites and Conjugates

Beyond catabolism for energy, this compound can be structurally modified through various biotransformation processes. These pathways can alter its chain length, degree of saturation, and functional groups, leading to a diverse array of downstream products with distinct biological roles.

Fatty acid elongation and desaturation are fundamental anabolic processes that modify the carbon backbone and introduce double bonds, respectively. These systems can potentially utilize this compound as a substrate to synthesize more complex fatty acids.

Elongation: In a process that is mechanistically similar to the reverse of β-oxidation, elongase enzyme systems can extend the carbon chain of (Z)-3-dodecenoyl-CoA. agrilife.org This process, occurring primarily in the endoplasmic reticulum, adds two-carbon units derived from malonyl-CoA. agrilife.org Through elongation, this compound could be converted into longer-chain unsaturated fatty acids, such as (Z)-5-tetradecenoic acid and subsequently (Z)-7-hexadecenoic acid.

Desaturation: Desaturase enzymes introduce additional double bonds into the acyl chain. agrilife.org These enzymes, also located in the endoplasmic reticulum, could act on this compound or its elongated products to create polyunsaturated fatty acids. The specific position of the new double bond is determined by the regioselectivity of the desaturase enzyme involved.

The chemical structure of this compound, with its carboxylic acid head and internal double bond, allows for numerous derivatization reactions.

Ester Formation: The carboxylic acid group can be esterified with various alcohols. A primary example is the formation of fatty acyl-CoA esters during metabolic activation. libretexts.org It can also be esterified with other molecules, such as in the synthesis of complex lipids. The formation of esters can be catalyzed by various enzymes or occur through chemical processes. commonorganicchemistry.com

Alcohol and Aldehyde Formation: The carboxylic acid can be reduced to form the corresponding fatty alcohol, (Z)-3-dodecen-1-ol, or an aldehyde, (Z)-3-dodecenal. These conversions are often catalyzed by reductases. In some organisms, volatile aldehydes and alcohols are produced from fatty acid precursors via the lipoxygenase pathway. mdpi.com For instance, the cleavage of hydroperoxides of longer-chain fatty acids can yield C12-oxo-acids like 12-oxo-9(Z)-dodecenoic acid, which can be further metabolized. mdpi.comuliege.beacs.org

Other Conjugates and Transformations: The double bond of this compound is a site for potential modification. Cytochrome P450 enzymes can catalyze reactions such as epoxidation or hydroxylation at or near the double bond. sdu.edu.cn Furthermore, fatty acids and their derivatives can form conjugates with other biological molecules. For example, reactive lipid aldehydes, which can be formed from fatty acid oxidation, are known to be detoxified by conjugation with molecules like ascorbic acid (Vitamin C). pnas.org

Subcellular Localization of Metabolic Processes

The metabolism of this compound is highly compartmentalized within the cell, ensuring efficiency and preventing interference between anabolic and catabolic pathways. Different stages of its transformation are confined to specific organelles.

Cytoplasm: The initial activation of this compound to its CoA ester, catalyzed by acyl-CoA synthetases, occurs in the cytoplasm. libretexts.org

Mitochondria: This is a primary site for β-oxidation. libretexts.org Activated fatty acids are transported into the mitochondrial matrix where the enzymes for β-oxidation, the citric acid cycle, and oxidative phosphorylation are located, allowing for efficient energy production. libretexts.orgnih.gov Some fatty acid elongation also occurs in mitochondria, primarily for producing fatty acids for mitochondrial membranes. agrilife.org

Peroxisomes: Peroxisomes also contain a β-oxidation pathway. They are particularly important for the breakdown of very-long-chain fatty acids and some other lipids. mdpi.com The initial dehydrogenation in peroxisomes is catalyzed by an acyl-CoA oxidase that produces H₂O₂, which is then detoxified by catalase. mdpi.com

Endoplasmic Reticulum (ER): The ER is the main site for fatty acid elongation and desaturation. agrilife.org It is also where many complex lipids are synthesized and where enzymes like cytochrome P450s, which can modify fatty acids, reside. nih.govasm.org

The specific distribution of acyl-CoA synthetase (ACSL) isoforms, which perform the crucial activation step, highlights this compartmentalization. Different ACSL isoforms are found localized to the endoplasmic reticulum, mitochondria-associated membranes, and endosomes, suggesting that fatty acids are channeled into specific metabolic fates depending on where they are activated. nih.gov

Table 2: Subcellular Localization of Key Metabolic Processes for this compound

| Metabolic Process | Primary Subcellular Location(s) | Key Function | Citation(s) |

|---|---|---|---|

| Fatty Acid Activation | Cytoplasm, Endoplasmic Reticulum, Mitochondrial Membrane | Conversion to (Z)-3-dodecenoyl-CoA for metabolic processing. | libretexts.orgnih.gov |

| β-Oxidation | Mitochondria, Peroxisomes | Catabolic degradation to acetyl-CoA for energy production. | libretexts.orgmdpi.com |

| Elongation | Endoplasmic Reticulum, Mitochondria | Anabolic chain extension to form longer fatty acids. | agrilife.org |

| Desaturation | Endoplasmic Reticulum | Introduction of new double bonds into the acyl chain. | agrilife.org |

| Hydroxylation/Epoxidation | Endoplasmic Reticulum | Enzymatic modification of the fatty acid structure by cytochrome P450s. | sdu.edu.cnasm.org |

Vi. Advanced Analytical Methodologies for Z 3 Dodecenoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of (Z)-3-dodecenoic acid, enabling its separation from other components in a mixture and allowing for precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov Prior to analysis, fatty acids are often derivatized, typically to their methyl esters (FAMEs), to increase their volatility and improve chromatographic behavior.

In a study identifying components in full-body extracts of two acacia gall-inducing thrips species, whole-body extracts were analyzed using GC-MS. researchgate.net This analysis revealed this compound as the primary component. researchgate.net The GC system is typically equipped with a capillary column, such as a DB-FFAP or DB-WAX column, which separates compounds based on their boiling points and interactions with the stationary phase. plos.org The separated compounds then enter the mass spectrometer, which ionizes them and detects the resulting fragments, providing a unique mass spectrum for identification. researchgate.netnih.gov For instance, in the analysis of culture media from breast cancer cell lines, GC-MS was used to identify 5-(Z)-dodecenoic acid, where the mass spectrum of a targeted peak was compared against the NIST 14 library database, resulting in a high similarity score for identification. plos.org

To pinpoint the location of the double bond in monounsaturated fatty acids, a derivatization technique involving dimethyl disulfide (DMDS) adducts can be employed prior to GC-MS analysis. researchgate.net This method provides a rapid and direct means of determining the double bond position through the interpretation of the resulting mass spectra. researchgate.net

Table 1: Exemplary GC-MS Parameters for Fatty Acid Analysis

| Parameter | Setting | Reference |

| Gas Chromatograph | Agilent 8890 GC system | lcms.cz |

| Column | Agilent DB-5Q (30 m x 0.25 mm, 0.25 µm) | lcms.cz |

| Inlet | MMI, 4 mm Ultra Inert liner, single taper with wool | lcms.cz |

| Injection Volume | 1 µL | lcms.cz |

| Injection Mode | Splitless | lcms.cz |

| Inlet Temperature | 65 °C for 0.01 min, then 300 °C/min to 280 °C | lcms.cz |

| Oven Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold | lcms.cz |

| Carrier Gas | Helium at 1 mL/min constant flow | lcms.cz |

| Mass Spectrometer | Agilent 7250 GC/Q-TOF | lcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | lcms.cz |

| Mass Range | 50 to 1000 m/z | lcms.cz |

High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the analysis of fatty acids, particularly for underivatized forms or when dealing with complex mixtures. researchgate.net Reversed-phase HPLC, often using C18 columns, is a common method for separating fatty acids. researchgate.net Detection can be achieved using a UV detector, especially after derivatization with a chromophore to enhance sensitivity. researchgate.net

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of fatty acids, including this compound, in intricate biological samples. nih.gov This technique allows for the targeted analysis of specific compounds with high precision. For example, a robust LC-MS/MS method was developed for profiling over 100 oxylipins, demonstrating the capability of this technique for analyzing a wide range of fatty acid-derived mediators. nih.gov The use of dynamic multiple reaction monitoring (dMRM) enhances the sensitivity and allows for the detection of low-abundance species. nih.gov

In a study on breast cancer cell lines, LC-Time-of-Flight/Mass Spectrometry (LC-TOF/MS) was used to identify and compare the levels of various unsaturated fatty acids, including 5-(Z)-dodecenoic acid. nih.govplos.org The analysis was performed on extracts from the culture media, and the targeted m/z value for 5-(Z)-dodecenoic acid ([M-H]⁻) was 197.1536. plos.org

Table 2: Representative LC-MS/MS Parameters for Fatty Acid Analysis

| Parameter | Setting | Reference |

| Liquid Chromatograph | Agilent 1260 | nih.gov |

| Column | Ascentis Express C18 (2.1 x 150 mm, 2.7 µm) | nih.gov |

| Mobile Phase A | 0.1% Acetic Acid in Water | nih.gov |

| Mobile Phase B | 90:10 (v/v) Acetonitrile/Isopropanol (B130326) with 0.1% Acetic Acid | nih.gov |

| Flow Rate | 0.35 mL/min | nih.gov |

| Mass Spectrometer | Triple Quadrupole | frontiersin.org |

| Ionization Mode | Negative Ion Electrospray (ESI) | nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

Spectroscopic Approaches for Structural Elucidation and Isomeric Differentiation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and differentiating it from its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. The chemical shifts and coupling constants of the protons adjacent to the double bond are particularly diagnostic for determining the cis (Z) configuration. In the ¹H NMR spectrum, the coupling constant between the vinyl protons in a cis isomer is typically smaller than that in the corresponding trans isomer. The PubChem database contains spectral information for (E)-3-dodecenoic acid, including ¹³C NMR data, which can be used for comparative purposes. nih.gov

Raman spectroscopy is another vibrational spectroscopy technique that can be used to characterize fatty acids. mdpi.comresearchgate.net The Raman spectrum provides complementary information to the IR spectrum. Characteristic bands for fatty acids include those related to C-C stretching, CH₂ twisting, and CH₂/CH₃ deformation. researchgate.net

Mass Spectrometry-Based Characterization and Fragmentation Analysis

Mass spectrometry, beyond its use as a detector for chromatography, is a critical tool for the structural characterization of this compound through the analysis of its fragmentation patterns. When ionized, the molecule breaks apart in a predictable manner, and the resulting fragment ions provide clues about its structure.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (198.30 g/mol ). nih.gov The fragmentation of unsaturated fatty acid esters often involves cleavage at positions allylic to the double bond. The position of the double bond can be inferred from the characteristic fragment ions produced. beilstein-journals.org For carboxylic acids, prominent peaks can arise from the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org

Analysis of the mass spectrum of (E)-3-dodecenoic acid is available in public databases and can serve as a reference for comparison with the spectrum of the (Z)-isomer. nih.gov While the mass spectra of geometric isomers can be very similar, subtle differences in the relative intensities of certain fragment ions may exist. As previously mentioned, derivatization with reagents like dimethyl disulfide can greatly facilitate the determination of the double bond position by producing diagnostic fragment ions in the mass spectrum. researchgate.net

Sample Preparation and Derivatization Strategies for Complex Biological and Environmental Matrices

The accurate quantification and identification of this compound in complex biological and environmental samples present significant analytical challenges. Its nature as a medium-chain fatty acid, coupled with the inherent complexity of matrices such as plasma, tissues, feces, soil, and water, necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. mdpi.commdpi-res.com Furthermore, due to the physicochemical properties of fatty acids, derivatization is often a critical step to enhance their analytical characteristics for chromatographic separation and detection. mdpi.comnih.gov

The primary challenges in analyzing this compound from these matrices include its potentially low concentration, its volatility, and the presence of a multitude of other lipids, proteins, salts, and organic materials that can interfere with analysis. mdpi.comnih.gov Effective sample preparation aims to isolate the fatty acid fraction, minimize analyte loss, and prevent the formation of artifacts during the process. nih.govmdpi.com

Extraction Strategies

Several extraction techniques are employed to isolate this compound and other fatty acids from various sample types. The choice of method depends on the matrix, the concentration of the analyte, and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE): LLE is a foundational technique for lipid extraction from biological samples. nih.govresearchgate.net Classic methods such as the Folch and Bligh-Dyer procedures use a chloroform/methanol (B129727)/water solvent system to partition lipids into an organic phase, separating them from more polar molecules like proteins and sugars. nih.govresearchgate.net Modifications to these methods, such as using methyl-tert-butyl ether (MTBE) instead of chloroform, have been introduced to improve safety and ease of handling, as the lipid-containing organic phase forms the upper layer. researchgate.net For plasma samples, a simple one-step protein precipitation with a water-soluble organic solvent like ethanol (B145695) or isopropanol can also effectively extract a wide range of lipids. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is widely used for sample cleanup and fractionation following an initial extraction. mdpi.comresearchgate.net It can effectively remove interfering compounds and isolate specific lipid classes. For instance, after a primary LLE, an SPE cartridge (e.g., C18 or aminopropyl silica) can be used to separate fatty acids from other lipid classes like phospholipids (B1166683) or triglycerides. mdpi.comwaters.com This technique is valuable for reducing matrix effects, which is particularly important for sensitive detection by mass spectrometry. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free, rapid, and sensitive technique ideal for volatile and semi-volatile compounds like medium-chain fatty acids from both environmental and biological samples. researchgate.netasabe.org The method involves exposing a fused-silica fiber coated with a stationary phase to the sample or its headspace. researchgate.net The analytes partition onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov Different fiber coatings, such as Carboxen-polydimethylsiloxane (CAR-PDMS) and polyacrylate (PA), are selected based on their affinity for the target analytes. nih.govoup.com SPME has been successfully applied to the analysis of volatile fatty acids in matrices like cheese, wastewater, and agricultural air. asabe.orgnih.govnih.gov Adjusting the sample's pH to be more acidic and increasing ionic strength with salt can enhance the extraction efficiency of fatty acids from aqueous samples. researchgate.net

Below is an interactive table summarizing common sample preparation techniques.

Table 1: Sample Preparation Techniques for Fatty Acids in Complex Matrices

| Technique | Principle | Common Matrices | Analytes | Key Advantages | Research Findings/Citations |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitions analytes between two immiscible liquid phases based on relative solubility. | Plasma, Serum, Tissues, Royal Jelly | Total Lipids, Free Fatty Acids | Broad coverage of lipid classes, well-established protocols (Folch, Bligh/Dyer). | Effective for global lipidomics and fatty acid profiling. MTBE-based methods offer improved safety and easier phase separation. nih.govresearchgate.netresearchgate.netnih.govnih.gov |

| Solid-Phase Extraction (SPE) | A sorbent material selectively retains analytes or interferences from a liquid phase. | Plasma, Urine, Tissues, Cell Cultures | Fatty Acids, Oxylipins | Excellent for sample cleanup, fractionation, and reducing matrix effects. | C18 cartridges are commonly used for retaining lipids while removing polar interferences. Aminopropyl columns can fractionate lipid classes. mdpi.comwaters.com |

| Solid-Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from a sample or its headspace. | Wastewater, Air, Cheese, Feces | Volatile Fatty Acids (VFAs) | Solvent-free, rapid, sensitive, combines extraction and pre-concentration. | CAR-PDMS and PA fibers are effective for VFAs. Method sensitivity can be enhanced by adjusting sample pH and salt content. researchgate.netasabe.orgnih.govoup.comnih.gov |

| Matrix Solid-Phase Dispersion (MSPD) | A solid or semi-solid sample is blended with a solid support, creating a dispersed phase from which analytes are eluted. | Bee Pollen, Tissues | Organic Contaminants, Fatty Acids | Combines extraction and cleanup into a single step for complex solid samples. | Successfully used for extracting contaminants from complex food matrices like bee pollen. mdpi.com |

Derivatization Strategies

Derivatization chemically modifies an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, this is a crucial step, especially for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comnih.gov

The primary goals of derivatizing fatty acids are:

To Increase Volatility: The carboxyl group of fatty acids is polar and can lead to poor peak shape and thermal instability in the hot GC injector. Converting it to a less polar ester (e.g., a methyl or silyl (B83357) ester) increases volatility and improves chromatographic performance. nih.govnih.govchula.ac.th

To Enhance Detection: For High-Performance Liquid Chromatography (HPLC), which is performed at lower temperatures, derivatization is used to attach a chromophoric or fluorophoric tag to the fatty acid, enabling sensitive detection by UV-Vis or fluorescence detectors. researchgate.netunco.edu

Common derivatization approaches for fatty acid analysis include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) convert the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.govnih.gov The resulting silyl esters are volatile and thermally stable, making them ideal for GC-MS. MTBSTFA is particularly noted for creating derivatives that are less susceptible to hydrolysis and provide characteristic mass spectra. nih.gov

Esterification/Alkylation: This is the most common strategy for GC-MS analysis.

Acid-Catalyzed Esterification: Using methanolic HCl or boron trifluoride (BF₃) in methanol converts fatty acids into their fatty acid methyl esters (FAMEs). nih.govlu.se

Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with the carboxylate anion to form pentafluorobenzyl esters. This is a highly sensitive method, especially when using GC with an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.govrsc.org An in-situ extraction and derivatization method using PFBBr has been developed for short-chain fatty acids in fecal samples. rsc.org

Benzyl Chloroformate (BCF): This reagent has been used for the precolumn derivatization of short-chain fatty acids, yielding products with good sensitivity and chromatographic properties for GC-MS analysis. rsc.org

Trimethyl Sulfonium Hydroxide (TMSH): This reagent allows for rapid and efficient on-column or in-injector methylation of fatty acids, which is highly suitable for automated, high-throughput applications. nih.gov

Derivatization for HPLC: For HPLC analysis, reagents that introduce a UV-absorbing or fluorescent group are used. Examples include 2-nitrophenylhydrazine (B1229437) (2-NPH) and 9-chloromethyl-anthracene, which react with the carboxylic acid to form derivatives detectable at low concentrations. researchgate.netunco.edu

Table 2: Common Derivatization Reagents for Fatty Acid Analysis | Reagent | Abbreviation | Derivative Formed | Analytical Method | Key Features & Applications | Research Findings/Citations | | :--- | :--- | :--- | :--- | :--- | :--- | | N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | GC-MS | Forms stable derivatives, enhances volatility. Used for quantifying SCFAs in micro-scale biological samples. nih.gov | | Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl (PFB) ester | GC-MS (NCI), GC-ECD | Highly sensitive, especially for trace-level analysis in complex matrices like feces. nih.govrsc.org | | Trimethyl Sulfonium Hydroxide | TMSH | Fatty Acid Methyl Ester (FAME) | GC-MS | Enables rapid, automated online derivatization, improving reproducibility for high-throughput analysis. nih.gov | | Methanolic HCl / Boron Trifluoride | HCl / BF₃ | Fatty Acid Methyl Ester (FAME) | GC-MS | Standard, widely used method for preparing FAMEs from total fatty acids after saponification. nih.govlu.se | | Benzyl Chloroformate | BCF | Benzyl ester | GC-MS | Provides high sensitivity and good derivatization efficiency for short-chain fatty acids. rsc.org | | 2-Nitrophenylhydrazine | 2-NPH | 2-Nitrophenylhydrazide | HPLC-UV | Simple and reliable derivatization for detecting fatty acids with a UV detector. researchgate.net | | 9-Chloromethyl-anthracene | - | Anthracylmethyl ester | HPLC-Fluorescence | Adds a fluorescent tag, allowing for highly sensitive detection of fatty acids. unco.edu |

Vii. Investigation of Z 3 Dodecenoic Acid Derivatives and Analogues

Design and Synthesis of Structurally Modified Analogues

The synthesis of derivatives and analogues of (Z)-3-dodecenoic acid involves various chemical strategies to introduce new functional groups or modify the existing carbon skeleton. These modifications are crucial for probing the structural requirements for biological activity.

One common approach involves the modification of the carboxylic acid group. For instance, esterification of the acid can lead to compounds with altered physical properties and potentially improved bioavailability. ucanr.edu The synthesis of ethyl esters, such as (E)-10-hydroxy-2-decenoic acid ethyl ester, has been achieved through a one-pot tandem oxidation-Wittig process. acgpubs.org Amide derivatives can also be prepared. For example, coupling the carboxylic acid with amines, such as N-hydroxysuccinimide, can yield activated esters that readily react with other nucleophiles to form amides. ucanr.edu

Another synthetic strategy focuses on modifying the alkyl chain or the double bond. For example, hydrazide-hydrazone derivatives of dodecanoic acid have been synthesized, which involves converting the carboxylic acid to a hydrazide and then reacting it with various aldehydes. researchgate.net These modifications introduce bulky and electronically diverse substituents onto the dodecanoic acid backbone. researchgate.net

The Wittig reaction is a versatile method for creating the carbon-carbon double bond with specific stereochemistry, which is critical for synthesizing analogues with defined (Z) or (E) configurations. Additionally, cross-metathesis has been employed to elongate the fatty acid chain. Isomerization reactions, sometimes catalyzed by enzymes like β-hydroxydecanoylthioester dehydrase, can be used to convert between (E) and (Z) isomers of related decenoic acid thioesters.

Furthermore, the synthesis of more complex analogues, such as those incorporating adamantyl groups or sugar moieties, has been reported. ucanr.edu For example, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) and its derivatives have been synthesized to act as inhibitors of soluble epoxide hydrolase. ucanr.edu The synthesis of these complex molecules often involves multiple steps, including protection and deprotection of functional groups, and coupling reactions. ucanr.edu

The following table provides examples of synthesized derivatives and the general synthetic methods employed.

| Derivative Type | General Synthetic Method | Starting Material Example | Reference |

| Esters | Esterification | (E)-10-hydroxy-2-decenoic acid | acgpubs.org |

| Amides | Activation of carboxylic acid followed by amination | 12-(3-adamantan-1-yl-ureido)dodecanoic acid | ucanr.edu |

| Hydrazide-hydrazones | Conversion to hydrazide, then condensation with aldehydes | Dodecanoic acid | researchgate.net |

| Chain Elongation | Cross-metathesis | Fatty acids | |

| Isomerization | Enzymatic conversion | (E)-dec-2-enoic acid thioester | |

| Complex Analogues | Multi-step synthesis involving coupling and protection | 12-aminododecanoic acid and 1-adamantyl isocyanate | ucanr.edu |

Structure-Activity Relationship Studies in Chemoecological Contexts

The relationship between the chemical structure of this compound and its analogues and their biological activity is a key area of investigation, particularly in the context of chemical communication in insects. These studies aim to identify the specific structural features that are essential for eliciting a biological response.

In many insect species, fatty acids and their derivatives serve as pheromones, influencing behaviors such as mating, aggregation, and trail-following. The geometry of the double bond ((Z) vs. (E) isomerism), the length of the carbon chain, and the presence and position of functional groups are all critical determinants of activity.

For instance, in some termite species, (Z)-dodec-3-en-1-ol, an alcohol derivative of this compound, has been identified as a trail pheromone. researchgate.net The (Z)-isomer is often significantly more active than its (E)-counterpart, highlighting the importance of stereochemistry. researchgate.netoup.com Studies on the sweetpotato weevil have also demonstrated the species-specificity of pheromones based on closely related structures. researchgate.net

The chain length of the fatty acid is another crucial factor. In studies with the aphid Myzus persicae, medium-chain saturated fatty acids like decanoic, undecanoic, and dodecanoic acids showed strong settling deterrent effects, while long-chain saturated fatty acids had the opposite effect. scienceopen.com This suggests that the activity is finely tuned to the length of the alkyl chain.

Furthermore, the functional group at the end of the chain plays a vital role. While this compound itself can be active, its corresponding alcohol, (Z)-3-dodecen-1-ol, is a potent trail pheromone for certain termites. researchgate.net In the case of the furniture carpet beetle, Anthrenus flavipes, (Z)-3-decenoic acid acts as a sex pheromone. uni-bayreuth.de

The table below summarizes key findings from structure-activity relationship studies.

| Organism | Compound/Analogue | Key Structural Feature | Observed Activity | Reference |

| Termites (Macrotermes annandalei) | (Z)-dodec-3-en-1-ol | (Z)-double bond, alcohol functional group | Trail-following pheromone | researchgate.net |

| Aphid (Myzus persicae) | Decanoic, Undecanoic, Dodecanoic acids | Medium-chain length (C10-C12) | Settling deterrence | scienceopen.com |

| Furniture Carpet Beetle (Anthrenus flavipes) | (Z)-3-decenoic acid | (Z)-double bond, C10 chain, carboxylic acid | Sex pheromone | uni-bayreuth.de |

| Honeybee (Apis mellifera) | (Z)-9-Oxo-2-decenoic acid | (Z)-double bond, keto group at C9 | Primer pheromone activity (converted to trans isomer) | oup.com |

Biological Evaluation of Synthetic Derivatives in non-human systems

The biological activity of synthetic derivatives of this compound has been evaluated in a range of non-human systems, primarily focusing on their antimicrobial, insecticidal, and nematicidal properties.

A study on hydrazide-hydrazone derivatives of dodecanoic acid revealed that compounds with chloro and nitro substituents on an attached benzene (B151609) ring exhibited the most significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as two fungal strains. researchgate.net This indicates that the addition of specific aromatic moieties can enhance the antimicrobial properties of the dodecanoic acid scaffold. researchgate.net

In the context of plant pest management, medium-chain fatty acids, including decanoic, undecanoic, and dodecanoic acids, have demonstrated potent insect settling deterrent effects against the aphid Myzus persicae and the whitefly Bemisia tabaci. scienceopen.com These same fatty acids also showed strong lethal effects against the root-knot nematodes Meloidogyne incognita and Meloidogyne javanica. scienceopen.com

The following table presents a summary of the biological evaluation of various dodecanoic acid derivatives.

| Derivative/Analogue | Test Organism | Biological Effect | Key Finding | Reference |

| Dodecanoic acid hydrazide-hydrazones (with chloro and nitro groups) | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, Aspergillus niger | Antimicrobial | Chloro and nitro substitutions enhance activity. | researchgate.net |

| Decanoic, Undecanoic, and Dodecanoic acids | Myzus persicae (aphid), Bemisia tabaci (whitefly) | Insect settling deterrence | High efficacy in preventing insect settling. | scienceopen.com |

| Decanoic, Undecanoic, and Dodecanoic acids | Meloidogyne incognita, Meloidogyne javanica (nematodes) | Nematicidal | Strong lethal effects on juvenile nematodes. | scienceopen.com |

Computational Chemistry Approaches for Derivative Design

Computational chemistry has become an increasingly valuable tool in the design and study of this compound derivatives. Molecular modeling and simulation techniques can provide insights into the interactions between these molecules and their biological targets, helping to rationalize observed structure-activity relationships and guide the synthesis of new, more potent analogues.

Quantum chemical calculations, for instance, can be used to determine the electronic properties of molecules, such as their energy gaps, which can correlate with their reactivity and biological activity. nsps.org.ngnsps.org.ng For example, in a study of corrosion inhibitors, the energy gap of different compounds, including dodecanoic acid, was calculated to predict their adsorption interaction with a metal surface. nsps.org.ngnsps.org.ng

Molecular docking is another powerful computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. sdu.edu.cn This can be used to understand how subtle changes in the structure of a derivative might affect its binding affinity and, consequently, its biological function. For example, docking studies of cis- and trans-2-dodecenoic acid in the active site of the enzyme OleTJE helped to explain the observed differences in their regioselective hydroxylation. sdu.edu.cn

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between a ligand and its receptor over time. sdu.edu.cn These simulations can reveal how the flexibility of both the ligand and the protein influences binding and can help to identify key interactions that are not apparent from static docking poses. sdu.edu.cn

These computational approaches, often used in combination, allow for a more rational design of derivatives. By predicting which structural modifications are most likely to lead to improved activity, computational chemistry can help to prioritize synthetic efforts and accelerate the discovery of new and effective compounds.

Viii. Future Directions and Emerging Research Avenues for Z 3 Dodecenoic Acid Studies

Integration of Omics Technologies in Biosynthesis and Metabolic Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to unravel the complexities of (Z)-3-dodecenoic acid biosynthesis and its metabolic network. A key area of future research involves applying these integrated approaches to elucidate the complete biosynthetic pathway of this compound in various organisms.

Recent transcriptomic analyses on the rusty grain beetle, Cryptolestes ferrugineus, have provided a foundational model for this research. In this species, this compound is a crucial intermediate in the biosynthesis of its aggregation pheromone. mdpi.comnih.gov Studies have shown that the expression of genes involved in the fatty acid synthesis (FAS) pathway is significantly altered in response to environmental cues like starvation. mdpi.com The process is believed to start with acetyl-CoA, which is converted through the actions of enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthetase (FAS) to produce a saturated fatty acid. nih.gov A desaturase (DES) then introduces a double bond, and the unsaturated fatty acid is subsequently shortened via β-oxidation to yield this compound. mdpi.comnih.gov

Future research should aim to build on these findings by:

Conducting comparative transcriptomics across different insect species known to produce this compound to identify conserved and species-specific enzymatic machinery.

Utilizing proteomics to identify and quantify the key enzymes (desaturases, hydrolases, etc.) present during active pheromone production.

Employing metabolomics to track the flux of precursors, intermediates like this compound, and final products under various physiological conditions. mdpi.com

This multi-omics integration will not only map the biosynthetic routes but also uncover the regulatory networks that control the production of this compound, providing a holistic view of its metabolic context.

| Gene | Gene Name | Function in this compound Biosynthesis | Observed Regulation (in starved C. ferrugineus) |

| ACC | Acetyl-CoA carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the initial step in fatty acid synthesis. nih.gov | Down-regulated |

| FAS | Fatty acid synthetase | Synthesizes long-chain fatty acids from acetyl-CoA and malonyl-CoA, which are precursors to the final compound. nih.gov | Down-regulated |

| DES | Desaturase | Introduces a double bond into the fatty acid chain at a specific position to create the unsaturated precursor. mdpi.comnih.gov | Down-regulated |

| β-oxidation enzymes | Various | Shorten the unsaturated fatty acid chain to the specific 12-carbon length of this compound. nih.gov | Down-regulated |

Advanced Understanding of Chemoreception and Behavioral Mechanisms

While this compound has been identified as a potential alarm pheromone, the precise mechanisms of its detection and the full range of behaviors it mediates are not fully understood. Future research must delve deeper into the neuroethology of insect responses to this compound.

Studies on Australian gall-inducing thrips, specifically Kladothrips nicolsoni and K. rugosus, have shown that this compound is a primary component of their whole-body extracts. researchgate.net Contact chemoreception bioassays revealed that both this compound and its E-isomer act as repellents to second-instar larvae, suggesting a role as an alarm pheromone. researchgate.netresearchgate.net

To advance this understanding, research should focus on:

Identifying Specific Receptors: Using techniques like single-sensillum recording and heterologous expression systems (e.g., in Drosophila or Xenopus oocytes), researchers can screen the olfactory receptor neurons (ORNs) and specific chemoreceptors that bind to this compound. nih.govmpg.de This will clarify how insects detect the compound with high sensitivity and specificity.

Mapping Neural Pathways: Once receptors are identified, neuro-tracing techniques can map the neural pathways from the antennae to higher processing centers in the insect brain, such as the antennal lobe and mushroom bodies. This will reveal how the signal is processed to elicit a behavioral response.

Detailed Behavioral Assays: Expanding beyond simple repellency tests, advanced behavioral paradigms in wind tunnels or complex arenas can dissect the nuanced behaviors elicited by the compound. usda.gov This includes analyzing dose-dependent responses, the influence of the compound on aggregation, oviposition, and inter-species interactions. wur.nlcsic.es Understanding the context-dependency of the response is crucial.

| Bioassay Parameter (K. nicolsoni larvae) | Observation with this compound | Implied Function |

| Time Spent in Treated Area | Decreased average time per entry compared to control. researchgate.netresearchgate.net | Repellent |

| Behavioral Response | Avoidance of the treated area. | Alarm Signaling |

Bioengineering Strategies for Production and Modification

The limited natural availability and complex chemical synthesis of this compound make biotechnological production an attractive alternative. Future research in bioengineering and synthetic biology could establish sustainable and scalable production platforms. researchgate.net

The biosynthesis of related oxo-fatty acids, such as 12-oxo-9(Z)-dodecenoic acid, has been demonstrated through multi-enzyme cascades. nih.govresearchgate.netd-nb.infonih.gov These systems often utilize a lipoxygenase (LOX) and a hydroperoxide lyase (HPL) to convert polyunsaturated fatty acids like linoleic acid into valuable C12 compounds. nih.govresearchgate.net While the end product is different, the strategies are highly relevant.

Future bioengineering efforts for this compound should explore:

Heterologous Expression in Microbial Hosts: Engineering metabolic pathways in chassis organisms like Escherichia coli or Saccharomyces cerevisiae. This involves introducing and optimizing the expression of key enzymes identified from the natural biosynthetic pathways, such as specific desaturases and chain-shortening enzymes. nih.govresearchgate.net

Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of enzymes like fatty acid desaturases to precisely control the position of the double bond, ensuring high-purity production of the (Z)-3 isomer.

One-Pot Biocatalysis: Developing whole-cell or cell-free enzymatic cascades that convert simple, renewable feedstocks (e.g., glucose or plant oils) directly into this compound. nih.govresearchgate.net This approach minimizes downstream processing and improves economic feasibility.

| Enzyme/System | Potential Role in Bioengineered Pathway | Engineering Strategy |

| Fatty Acid Synthetase (FAS) | Produces the C12 saturated fatty acid backbone. | Overexpression to increase precursor supply. |

| Δ-3 Desaturase | Introduces the double bond at the C-3 position. | Identification and heterologous expression of a specific Δ-3 desaturase. |

| β-Hydroxydecanoyl Thioester Dehydrase | An enzyme from E. coli known to produce (Z)-dec-3-enoic acid thioester, which could potentially be adapted or engineered for C12 substrates. | Enzyme engineering to alter chain-length specificity. |

| Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) | A potential alternative pathway using plant-derived enzymes to cleave longer fatty acids into C12 fragments. nih.govd-nb.info | Construction of a multi-enzyme cascade in a microbial host. |

Ecological Impacts of Anthropogenic Influences on Semiochemical Systems

Insect chemical communication systems, which have evolved over millennia, are increasingly threatened by anthropogenic factors such as atmospheric pollutants. slu.seresearchgate.net A critical area of future research is to understand how these pollutants affect the stability and function of this compound as a chemical signal.

Many insect pheromones are unsaturated molecules containing carbon-carbon double bonds. nih.gov These double bonds are highly susceptible to oxidation by pollutants like ozone (O₃) and nitrate (B79036) radicals (NO₃). mpg.dediva-portal.org This chemical reaction can degrade the pheromone, rendering it non-functional and disrupting communication. nih.govfrontiersin.org For example, studies on Drosophila have shown that exposure to elevated ozone levels degrades male pheromones, leading to reduced female attraction and increased male-male courtship. nih.govmpg.de

Given that this compound possesses a C=C double bond, it is likely vulnerable to similar degradation. Future ecological research should investigate:

Chemical Degradation Rates: Quantifying the reaction kinetics between this compound and common air pollutants (O₃, NOx) under environmentally relevant concentrations.

Behavioral Disruption: Assessing how the degradation of this alarm pheromone affects the survival of species like Kladothrips. If the alarm signal is masked or destroyed, populations may become more vulnerable to predation. frontiersin.orgnumberanalytics.com

Impacts on Host-Symbiont Interactions: For insects like gall-inducing thrips, investigating whether pollution-driven disruption of chemical signaling impacts their ability to defend their gall, which serves as a micro-ecosystem for the insect and its offspring. slu.se

Exploration of Novel Biological Functions in non-human, non-clinical contexts

The known roles of this compound are likely just the beginning. Research should be broadened to explore other potential functions of this molecule in diverse biological systems, strictly outside of human or clinical applications.

Current knowledge points to several intriguing possibilities:

Biosynthetic Intermediate: In the rusty grain beetle, this compound is not the final signal but a precursor to the pheromone (S)-(Z)-3-dodecen-11-olide. nih.gov Its role as a building block for other complex semiochemicals could be a widespread phenomenon in insects.

Defensive Compound: Beyond alarm signaling, some fatty acids in insect secretions have direct defensive properties, such as antifungal or antibacterial activity. uni-bayreuth.de For instance, a related compound, 3-hydroxy-5-cis-dodecenoic acid, isolated from Lactobacillus plantarum, shows antifungal activity. asm.org Future studies could test this compound for similar antimicrobial properties, which would be highly advantageous for gall-inducing insects that must protect their enclosed environment from pathogens.

Interspecies Signaling (Allelochemical): The compound might function as a kairomone, attracting predators or parasitoids, or as an allomone, deterring competitors. Its repellent effect on the thrips themselves could also extend to other insect species.

| Organism/System | Observed/Potential Role | Key Compound Feature |

| Kladothrips nicolsoni (Thrips) | Alarm Pheromone (Repellent). researchgate.net | Volatility and specific stereochemistry for receptor binding. |

| Cryptolestes ferrugineus (Beetle) | Biosynthetic precursor to an aggregation pheromone. nih.gov | C12 chain and double bond serve as a structural scaffold. |

| Gall Micro-ecosystem | Potential Antifungal/Antimicrobial Agent. | Fatty acid structure, similar to other known antimicrobial lipids. uni-bayreuth.deasm.org |

| Interspecific Interactions | Potential Kairomone or Allomone. | The signal is released into the environment and can be detected by other species. |

By pursuing these diverse research avenues, the scientific community can build a comprehensive understanding of this compound, from its genetic origins and molecular interactions to its ecological significance and biotechnological potential.

Q & A

Q. What are the implications of this compound’s stereochemistry on its interaction with olfactory receptors?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to thrips odorant receptors. Compare Z- and E-isomer docking scores (ΔG values). Validate predictions via electrophysiology (e.g., single sensillum recordings). Mutagenesis studies identify receptor residues critical for stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.